2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes an aniline group, a sulfanyl group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of aniline derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . The reaction conditions often involve the use of a catalyst and a solvent-free environment to enhance the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the aniline and sulfanyl groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in bacteria . This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
- 2-Anilino-4-thiazolyl-pyrimidines
- 2-Anilino-4-amino substituted quinazolines
- 2-Anilino nicotinic acids derivatives
Comparison: Compared to these similar compounds, 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-15(2)8-11(17)13(12(18)9-15)14(19)16-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMXQKWKISRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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